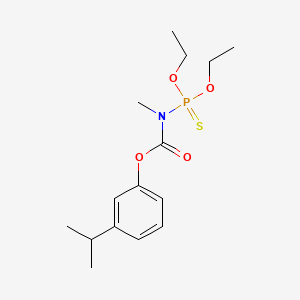
(3-propan-2-ylphenyl) N-diethoxyphosphinothioyl-N-methylcarbamate
Vue d'ensemble
Description
(3-propan-2-ylphenyl) N-diethoxyphosphinothioyl-N-methylcarbamate is an organophosphorus compound. It is known for its application as an insecticide and acaricide. This compound is part of the broader class of carbamate pesticides, which function by inhibiting the enzyme acetylcholinesterase, leading to the accumulation of acetylcholine in the nervous system of pests.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-propan-2-ylphenyl) N-diethoxyphosphinothioyl-N-methylcarbamate typically involves the reaction of m-isopropylphenol with methyl isocyanate to form the corresponding carbamate. This intermediate is then reacted with O,O-diethyl phosphorothioic chloride under controlled conditions to yield the final product. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but is optimized for large-scale operations. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. Safety measures are also implemented to handle the toxic and reactive intermediates involved in the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(3-propan-2-ylphenyl) N-diethoxyphosphinothioyl-N-methylcarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the compound can hydrolyze to form m-isopropylphenol, methylamine, and O,O-diethyl phosphorothioic acid.
Oxidation: The compound can be oxidized to form the corresponding oxon derivative, which is often more toxic than the parent compound.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a catalyst.
Major Products Formed
Hydrolysis: m-Isopropylphenol, methylamine, and O,O-diethyl phosphorothioic acid.
Oxidation: The corresponding oxon derivative.
Substitution: Various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
(3-propan-2-ylphenyl) N-diethoxyphosphinothioyl-N-methylcarbamate has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity and mechanisms of organophosphorus pesticides.
Biology: Investigated for its effects on acetylcholinesterase and other enzymes in various organisms.
Medicine: Studied for its potential use in developing treatments for diseases involving acetylcholine dysregulation.
Industry: Applied in agricultural research to develop more effective and safer pesticides.
Mécanisme D'action
The primary mechanism of action of (3-propan-2-ylphenyl) N-diethoxyphosphinothioyl-N-methylcarbamate involves the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine in the synaptic cleft. Inhibition of acetylcholinesterase leads to the accumulation of acetylcholine, resulting in continuous stimulation of the nervous system, which ultimately causes paralysis and death in pests.
Comparaison Avec Des Composés Similaires
Similar Compounds
- CARBAMIC ACID, N-(O,O-DIETHYLPHOSPHOROTHIOYL)-N-METHYL-, p-ISOPROPYLPHENYL ESTER
- CARBAMIC ACID, N-(O,O-DIETHYLPHOSPHOROTHIOYL)-N-METHYL-, o-ISOPROPYLPHENYL ESTER
- CARBAMIC ACID, N-(O,O-DIETHYLPHOSPHOROTHIOYL)-N-METHYL-, m-ETHYLPHENYL ESTER
Uniqueness
(3-propan-2-ylphenyl) N-diethoxyphosphinothioyl-N-methylcarbamate is unique due to its specific structural configuration, which influences its reactivity and potency as an insecticide. The presence of the m-isopropylphenyl group provides distinct steric and electronic properties that differentiate it from other similar compounds.
Propriétés
Numéro CAS |
28789-74-4 |
|---|---|
Formule moléculaire |
C15H24NO2PS |
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
(3-propan-2-ylphenyl) N-diethoxyphosphinothioyl-N-methylcarbamate |
InChI |
InChI=1S/C15H24NO4PS/c1-6-18-21(22,19-7-2)16(5)15(17)20-14-10-8-9-13(11-14)12(3)4/h8-12H,6-7H2,1-5H3 |
Clé InChI |
YRMUTFKITVGIOY-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(N(C)C(=O)OC1=CC=CC(=C1)C(C)C)OCC |
SMILES canonique |
CCOP(=S)(N(C)C(=O)OC1=CC=CC(=C1)C(C)C)OCC |
Apparence |
Solid powder |
Key on ui other cas no. |
28789-74-4 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
N-(Diethylphosphorothioyl)-N-methylcarbamic acid, m-isopropylphenyl ester |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















